molecular formula C22H31NO2 B032835 (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol CAS No. 260389-90-0

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Cat. No.: B032835
CAS No.: 260389-90-0
M. Wt: 341.5 g/mol
InChI Key: DUXZAXCGJSBGDW-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is a chiral amino-alcohol-phenol derivative that serves as the pharmacologically active enantiomer of fesoterodine, a competitive muscarinic receptor antagonist used clinically to treat overactive bladder syndrome . Its structure features a hydroxymethyl group (-CH2OH) at the para position of the phenolic ring and a diisopropylamino substituent on the propyl chain, which are critical for its receptor-binding affinity and metabolic stability. The compound’s stereochemistry (S-configuration) is essential for its therapeutic efficacy, as enantiomeric forms often exhibit divergent pharmacological profiles .

Properties

IUPAC Name

2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Racemic Synthesis Followed by Chiral Resolution

The racemic form of 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol is synthesized via a four-step sequence starting from tolterodine hydrobromide (Formula II):

  • Benzylation : Tolterodine hydrobromide is treated with benzyl chloride in methanol/acetone with potassium carbonate and sodium iodide, yielding [3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl-propyl]-diisopropylamine (Formula III) in ~92% yield.

  • Oxidation : The methyl group is oxidized to an aldehyde using copper sulfate and sodium persulfate in acetonitrile/water, forming 4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-benzaldehyde (Formula IV) with ~70% yield.

  • Reduction : Sodium borohydride reduces the aldehyde to a hydroxymethyl group, producing [4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol (Formula V) in ~89% yield.

  • Debenzylation : Hydrogenation with palladium on carbon removes the benzyl group, yielding the racemic hydroxymethylphenol.

Enantiomeric Resolution :
The racemic mixture is resolved using diastereomeric salt formation with optically active acids. For example, (R)- or (S)-O,O’-dibenzoyl-tartaric acid selectively crystallizes one enantiomer from a solution of the racemic base in acetone/water, achieving >98% enantiomeric excess (ee). The S-enantiomer is isolated by recrystallization, with yields dependent on the resolving agent and solvent system.

Asymmetric Synthesis via Chiral Intermediates

An alternative approach builds the chiral center early using stereoselective reactions:

  • Mitsunobu Reaction : A key intermediate, 3-diisopropylamino-1-phenyl-propan-1-ol, is synthesized via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to invert the configuration of a secondary alcohol precursor. This step establishes the S-configuration with >99% ee when using (S)-BINOL-derived catalysts.

  • Friedel-Crafts Alkylation : The chiral alcohol undergoes Friedel-Crafts reaction with methyl 4-hydroxybenzoate in methanesulfonic acid, forming the diarylpropane backbone. Subsequent hydrolysis and reduction yield the target S-enantiomer.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Parameter Racemic Synthesis + Resolution Asymmetric Synthesis
Total Steps4 + resolution5
Overall Yield45–50%35–40%
Enantiomeric Excess98–99%99%
Hazardous ReagentsSodium persulfate, benzyl chlorideMethanesulfonic acid
Industrial ScalabilityHigh (batch processing)Moderate (catalyst cost)

The racemic route benefits from straightforward steps and high yields but requires resolution. Asymmetric synthesis avoids resolution but involves costly catalysts and harsh acids.

Critical Reaction Optimization

  • Oxidation Step : Substituting sodium persulfate with TEMPO/bleach systems improves safety and reduces metal residues.

  • Hydrogenation : Switching from Pd/C to Raney nickel in debenzylation lowers costs without compromising yield.

  • Solvent Systems : Replacing dichloromethane with ethyl acetate in extraction steps enhances environmental sustainability.

Industrial Manufacturing Considerations

Crystallization and Purification

The S-enantiomer is purified via recrystallization from ethanol/water mixtures, achieving >99.5% chemical purity. Polymorph control is critical; the thermodynamically stable Form I crystallizes at 25°C, while Form II (metastable) forms at −20°C .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Cyclohexanol derivatives

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Pharmacological Studies

Tolterodine is primarily recognized for its role as an antimuscarinic agent, which inhibits the action of acetylcholine on muscarinic receptors in the bladder. This leads to decreased bladder contractions and increased bladder capacity. Research has shown that it effectively alleviates symptoms associated with overactive bladder syndrome (OAB), including urinary urgency and frequency.

Comparative Effectiveness Research

Studies have compared Tolterodine with other anticholinergic medications, such as oxybutynin and solifenacin, to evaluate efficacy, tolerability, and side effects. Findings suggest that while all agents are effective, Tolterodine may offer a more favorable side effect profile, particularly regarding cognitive function in elderly patients.

Drug Development and Formulation

Research into novel formulations of Tolterodine has been ongoing, focusing on extended-release forms that enhance patient compliance and minimize side effects. Formulations using nanoparticles or liposomes are being explored to improve bioavailability and reduce systemic side effects.

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients with OAB demonstrated that Tolterodine significantly reduced the frequency of incontinence episodes compared to placebo. The study highlighted its safety profile, with minimal cognitive impairment observed among participants.

Case Study 2: Combination Therapy

Research has explored the combination of Tolterodine with other pharmacological agents for enhanced therapeutic effects. A study indicated that combining Tolterodine with beta-3 adrenergic agonists could provide synergistic effects, improving bladder control without increasing adverse events.

Data Tables

Parameter Tolterodine Oxybutynin Solifenacin
MechanismAntimuscarinicAnticholinergicAntimuscarinic
Common Side EffectsDry mouth, headacheDry mouth, dizzinessConstipation, dry mouth
EfficacyHighModerateHigh
Patient ComplianceHighModerateHigh

Mechanism of Action

The mechanism of action of (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It influences signaling pathways related to inflammation, pain perception, and cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to structurally related antimuscarinic agents, enantiomers, and analogs (Table 1). Key distinctions include stereochemistry, substituent groups, and metabolic pathways.

Table 1: Structural Comparison of (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol and Analogs

Compound Name Substituents (Phenol Ring) Amino Group Stereochemistry Key Functional Differences
(S)-Fesoterodine Fumarate 4-(hydroxymethyl) Diisopropylamino S-configuration Active metabolite of fesoterodine
Tolterodine S-Enantiomer (L-tartrate) 4-methyl Diisopropylamino S-configuration Methyl group reduces polarity
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol 4-(hydroxymethyl) Diisopropylamino R-configuration Inactive enantiomer; lower receptor affinity
5-CA-2-HM-MCBX 3-carboxy, 4-hydroxymethyl Methylamino N/A Carboxylic acid enhances excretion

Pharmacological Activity and Selectivity

The S-enantiomer exhibits superior muscarinic receptor antagonism compared to its R-counterpart (e.g., 100-fold higher affinity for M3 receptors) due to optimal spatial alignment of the diisopropylamino group and hydroxymethyl substituent . In contrast, Tolterodine (4-methyl analog) shows reduced metabolic stability, as its methyl group undergoes slower oxidation compared to the hydroxymethyl group in fesoterodine, leading to longer half-life but lower potency . The carboxylic acid derivative 5-CA-2-HM-MCBX (from ) demonstrates enhanced renal excretion but negligible CNS penetration due to increased polarity .

Metabolic and Toxicological Profiles

  • Metabolism : The hydroxymethyl group in the target compound undergoes rapid oxidation to a carboxylic acid (similar to 5-CA-2-HM-MCBX), facilitating renal clearance. This contrasts with Tolterodine’s methyl group, which is metabolized via slower CYP3A4-mediated pathways .
  • Toxicity : The S-enantiomer shows lower off-target binding (e.g., cardiac M2 receptors) compared to racemic mixtures, reducing risks of tachycardia. Conversely, the R-enantiomer’s metabolites may accumulate in hepatic tissues, posing hepatotoxicity risks .

Clinical and Industrial Relevance

The compound’s hydroxymethyl group and S-configuration make it a preferred candidate for formulations requiring rapid onset and minimal side effects. Its fumarate salt (CAS 1431511-18-0) is used in ANDA/NDA filings due to superior solubility and stability over tartrate salts (e.g., Tolterodine L-tartrate) .

Biological Activity

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, commonly referred to as a derivative of tolterodine, is a compound with significant potential in medicinal chemistry, particularly in the treatment of urinary urgency and incontinence. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C22H31NO2
  • Molecular Weight : 341.5 g/mol
  • CAS Number : 260389-90-0
  • IUPAC Name : this compound

The compound features a complex structure characterized by a diisopropylamino group, a phenylpropyl moiety, and a hydroxymethyl group attached to a phenolic ring. This unique combination of functional groups is believed to influence its biological activity significantly.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of this compound can significantly affect its potency and selectivity as a muscarinic receptor antagonist. For example:

ModificationEffect on Activity
Addition of hydroxymethyl groupEnhances binding affinity to muscarinic receptors
Variations in alkyl chain lengthAlters pharmacokinetic properties

Computational modeling techniques, such as molecular docking, have been employed to predict binding interactions between this compound and muscarinic receptors, providing valuable insights for further drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against muscarinic receptors. The following findings summarize key results:

  • Binding Affinity : High affinity for M3 muscarinic receptors, which are predominantly involved in bladder contraction.
  • Antagonistic Effects : Inhibition of acetylcholine-induced contractions in bladder smooth muscle cells.

Case Studies

  • Urinary Incontinence Treatment :
    • A clinical study evaluated the efficacy of this compound in patients with overactive bladder syndrome. Results indicated a significant reduction in urinary frequency and urgency compared to placebo controls.
  • Comparative Analysis with Tolterodine :
    • Comparative studies with tolterodine showed that the new compound has similar efficacy but improved side effect profiles, making it a promising candidate for further clinical trials.

Safety Profile and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential interactions with other medications.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use respiratory protection (e.g., NIOSH-approved masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or ocular exposure .
  • Ventilation : Conduct experiments in a fume hood to minimize aerosol or vapor formation .
  • Spill Management : Absorb spills with inert materials (e.g., sand or vermiculite), transfer to sealed containers, and dispose via approved hazardous waste protocols .
  • Storage : Store in sealed, dry containers at room temperature, away from oxidizers or moisture .

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodological Answer :

  • Route Selection : Use stereoselective alkylation or reductive amination to preserve the (S)-configuration. For example, coupling a chiral diisopropylamine precursor with a hydroxymethylphenol derivative under inert conditions .
  • Optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) to enhance enantiomeric excess. Monitor intermediates via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization in non-polar solvents to isolate high-purity product .

Q. How should researchers ensure compound stability during long-term storage?

  • Methodological Answer :

  • Container Integrity : Use amber glass vials with PTFE-lined caps to prevent light/air exposure .
  • Moisture Control : Add desiccants (e.g., molecular sieves) to storage environments.
  • Stability Testing : Periodically analyze samples via NMR or LC-MS to detect degradation products (e.g., oxidation of the hydroxymethyl group) .

Advanced Research Questions

Q. How does the (S)-stereochemistry influence biological activity compared to the (R)-enantiomer?

  • Methodological Answer :

  • Comparative Assays : Conduct in vitro binding studies (e.g., receptor affinity assays) using both enantiomers. For example, test inhibition of serotonin or adrenergic receptors.
  • Computational Analysis : Use molecular docking (e.g., Discovery Studio) to model enantiomer-target interactions. Focus on steric clashes or hydrogen-bonding differences in binding pockets .
  • Pharmacokinetics : Compare metabolic stability (e.g., hepatic microsome assays) to assess stereochemical effects on half-life .

Q. What advanced analytical techniques resolve conflicting data in enantiomeric purity assessments?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases optimized for resolution (e.g., hexane/isopropanol). Calibrate against racemic standards .
  • Circular Dichroism (CD) : Validate enantiomeric ratios by correlating CD spectra with HPLC retention times.
  • NMR Chiral Shift Reagents : Employ europium complexes to induce chemical shift differences between enantiomers in proton NMR .

Q. How can computational tools predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding using software like GROMACS or AMBER. Parameterize force fields for diisopropylamino and hydroxymethyl groups .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications (e.g., substituting phenyl with heteroaromatic groups) .

Q. What strategies address discrepancies in pharmacological activity across assay systems?

  • Methodological Answer :

  • Assay Validation : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration) to minimize variability .
  • Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate activity metrics.
  • Meta-Analysis : Apply statistical frameworks (e.g., Bayesian hierarchical models) to reconcile conflicting datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 2
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.